molecular formula C19H21N5O3 B2371487 N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863448-01-5

N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2371487
CAS No.: 863448-01-5
M. Wt: 367.409
InChI Key: XBVVQGZUXJBXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a chemical compound with the molecular formula C17H19N5O2 and a molecular weight of 325.37 g/mol . This substance belongs to the class of pyrazolopyrimidines, which are fused heterocyclic ring systems known for their structural resemblance to purines, a feature that underlies their broad investigative significance in medicinal chemistry . Pyrazolopyrimidine scaffolds, like the one in this compound, are recognized as privileged structures in drug discovery for generating potential inhibitors against various biological targets . Researchers have explored analogous structures for a range of activities, including as kinase inhibitors, antitumor agents, antiviral, and anti-inflammatory compounds . The specific tert-butyl and acetylphenyl substituents on this core structure are designed to modulate the compound's physicochemical properties and interaction with biological macromolecules, making it a valuable building block for chemical biology and hit-to-lead optimization programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12(25)13-5-7-14(8-6-13)22-16(26)10-23-11-20-17-15(18(23)27)9-21-24(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVQGZUXJBXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 946229-79-4

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the acetylphenyl and tert-butyl groups may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may target cyclin-dependent kinases (CDKs) or other kinases that regulate the cell cycle.
  • Research Findings : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC₅₀ values for some derivatives have been reported in the range of 10-30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antiviral Activity

Emerging evidence suggests that certain pyrazolo[3,4-d]pyrimidine derivatives possess antiviral properties:

  • Mechanism : These compounds may inhibit viral replication by interfering with viral polymerases or other enzymes critical for the viral life cycle.
  • Case Study : A study highlighted a derivative's ability to inhibit the replication of specific RNA viruses, demonstrating potential as an antiviral agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored:

  • Pathways Involved : The compound may modulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, leading to reduced inflammation.
  • Experimental Evidence : In vivo models have shown that administration of the compound leads to decreased levels of inflammatory markers, suggesting therapeutic potential in conditions like arthritis .

Data Summary Table

Biological ActivityMechanism of ActionIC₅₀ ValuesReferences
AnticancerInhibition of CDKs10-30 µM ,
AntiviralInhibition of viral enzymesVaries
Anti-inflammatoryModulation of cytokinesVaries ,

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Antitumor Activity : Several studies have reported significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown efficacy against ovarian and breast cancer models.

Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideAntitumor (suggested)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

Case Study: ALDH Inhibition

A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.

Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several pyrazolopyrimidine and acetamide-based derivatives. Below is a detailed comparison of its physicochemical properties, substituent effects, and synthetic yields against analogous compounds.

Table 1: Comparative Data of Structurally Related Compounds

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Biological Activity Notes References
Target Compound : N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide tert-butyl, 4-acetylphenyl, acetamide linker ~435.45 (calculated) Not reported Not specified Kinase inhibition potential (ALK)
tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate 4-fluorophenyl, tert-butyl, ester group 308.35 Not reported 62% Intermediate for kinase inhibitors
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Fluorophenyl, chromen-4-one, acetamide 571.20 302–304 19% Not specified
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-butyl, 4-fluoro-2-hydroxyphenyl 318.33 Not reported Not specified Improved solubility vs. tert-butyl
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18) Thiazolyl, thio linkage 387.45 Not reported 86% Enhanced binding via thio group
2-((2-(4-acetylphenyl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide Dioxopiperidinyl isoindolinyl, acetylphenyl 489.00 Not reported 3% Kinase inhibition (ALK)

Substituent Effects on Physicochemical Properties

  • tert-butyl Group : Enhances metabolic stability and steric bulk, as seen in the target compound and and . However, it may reduce aqueous solubility compared to hydroxylated analogs (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-derivative) .
  • Fluorine Substituents : Fluorophenyl groups (e.g., in and ) increase lipophilicity and binding affinity to hydrophobic enzyme pockets. The chromen-4-one moiety in further enhances π-π stacking interactions .
  • Thio vs.

Q & A

Q. What in vivo experimental designs are appropriate for preclinical evaluation?

  • Methodology :
  • Pharmacokinetics : Administer via oral gavage in murine models; measure plasma concentration (LC-MS/MS) to calculate bioavailability .
  • Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescence imaging to monitor tumor regression.
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.